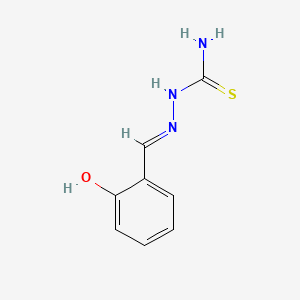

水杨醛硫代氨基甲腙

描述

Salicylaldehyde thiosemicarbazone derivatives are a class of organic compounds that have garnered significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by the presence of a thiosemicarbazone moiety, which is known to confer a range of biological activities and optical properties .

Synthesis Analysis

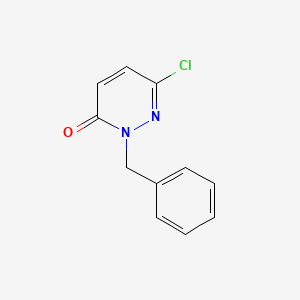

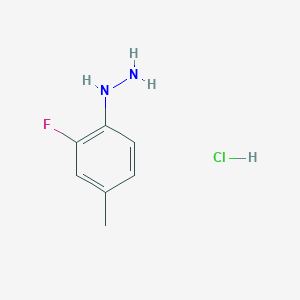

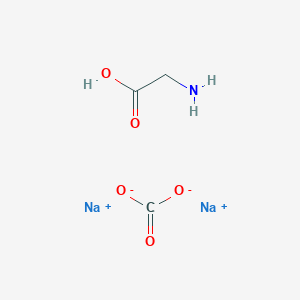

The synthesis of salicylaldehyde thiosemicarbazone derivatives typically involves the condensation of salicylaldehyde with thiosemicarbazide under reflux conditions in an ethanol solvent. This process has been demonstrated to yield a variety of derivatives with different substituents, which can significantly influence the properties and reactivity of the resulting compounds . For instance, the synthesis of salicylaldehyde p-chlorophenylthiosemicarbazone involves the use of equimolar amounts of 4-(4-methyl phenyl)-3-thiosemicarbazide and salicylaldehyde in the presence of concentrated sulfuric acid . Microwave irradiation has also been employed to synthesize salicylaldehyde thiosemicarbazone and its metal complexes, offering a rapid and efficient synthetic route .

Molecular Structure Analysis

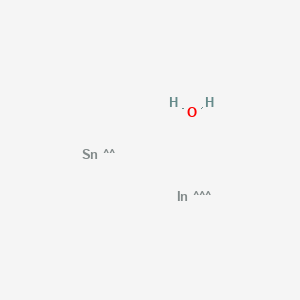

The molecular structures of salicylaldehyde thiosemicarbazone derivatives have been elucidated using various spectroscopic techniques and crystallography. These compounds typically exist in the thione form and exhibit specific configurations around the azomethine nitrogen and thiolate sulfur atoms. Crystallographic studies have revealed that these compounds can crystallize in different space groups with distinct unit cell parameters, indicating the presence of polymorphism . The coordination of these ligands with metals, such as zinc and cobalt, leads to the formation of complexes with varied geometries and bonding modes .

Chemical Reactions Analysis

Salicylaldehyde thiosemicarbazone derivatives can react with metal ions to form complexes, which exhibit different coordination geometries and bonding interactions. For example, zinc(II) complexes have been synthesized with salicylaldehyde thiosemicarbazone acting as a dianionic ONS donor ligand . The reactivity of these compounds with coinage metals like copper and silver has also been explored, leading to the formation of complexes with interesting bond isomerism and hydrogen-bonded networks .

Physical and Chemical Properties Analysis

The physical and chemical properties of salicylaldehyde thiosemicarbazone derivatives are influenced by their molecular structure and substituents. Spectroscopic characterization using techniques such as UV-vis, IR, and NMR has provided insights into the electronic structure and vibrational frequencies of these compounds . Computational studies using density functional theory (DFT) have complemented experimental findings, allowing for a deeper understanding of their electronic properties and reactivity . Notably, these compounds have been found to exhibit significant nonlinear optical (NLO) properties, which are promising for high-tech applications . Additionally, some derivatives have demonstrated potent inhibitory activity against various enzymes, highlighting their potential as pharmaceutical agents .

科学研究应用

1. 药理潜力

水杨醛硫代氨基甲腙衍生物已显示出显着的药理潜力。Ishaq 等人 (2020) 的一项研究合成了 3-乙氧基水杨醛基硫代氨基甲腙 (TSC) 并测试了它们对碳酸酐酶、胆碱酯酶和 α-葡萄糖苷酶的抑制作用。这些新型衍生物对 hCA I 和 hCA II 同工型表现出低纳摩尔水平的抑制作用,并有效抑制 AChE 和 BChE,表明具有药物应用潜力 (Ishaq 等人,2020)。

2. DNA 相互作用和抗增殖活性

Saswati 等人 (2015) 对硫代氨基甲腙的铜配合物进行的研究突出了它们与 DNA 的相互作用和抗增殖活性。研究发现,这些配合物与 DNA 相互作用,可能是通过沟槽结合,并表现出相当大的 DNA 切割活性。此外,这些配合物对 HeLa 细胞系表现出显着的抗增殖活性,表明它们在癌症治疗中的用途 (Saswati 等人,2015)。

3. 抗病毒特性

Basyouni 等人 (2021) 的一项研究合成了 5-(芳基偶氮)水杨醛硫代氨基甲腙衍生物,并评估了它们对牛病毒性腹泻病毒 (BVDV) 的抗病毒特性。一些化合物显示出高度选择性活性,阻断细胞培养中的病毒 RNA 合成。这项研究表明这些衍生物作为抗 HCV 剂的潜力 (Basyouni 等人,2021)。

4. 光谱和结构研究

水杨醛硫代氨基甲腙因其光谱和结构性质而被广泛研究。Muthu 等人 (2015) 使用 FT-IR、FT-拉曼、紫外光谱和热分析分析了水杨醛对氯苯基硫代氨基甲腙 (SCPTSC),详细了解了其分子几何形状和振动频率 (Muthu 等人,2015)。

5. 作为抗肿瘤剂的潜力

Dilović 等人 (2008) 探索了新型硫代氨基甲腙衍生物作为潜在抗肿瘤剂的合成和评估。他们的研究表明,与参考化合物相比,这些衍生物对肿瘤细胞系具有更强的抗增殖活性,表明它们作为抗肿瘤剂的潜力 (Dilović 等人,2008)。

6. 非线性光学特性

Imran 等人 (2021) 合成了新型水杨醛硫代氨基甲腙,并表征了它们的非线性光学 (NLO) 特性。他们的研究结果表明,这些化合物具有潜在的 NLO 应用,与尿素相比具有更大的 NLO 值,表明它们的科技重要性 (Imran 等人,2021)。

属性

IUPAC Name |

[(E)-(2-hydroxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNSRYBTSVDDKA-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=S)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=S)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Salicylaldehyde thiosemicarbazone | |

CAS RN |

5351-90-6 | |

| Record name | Salicylaldehyde thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

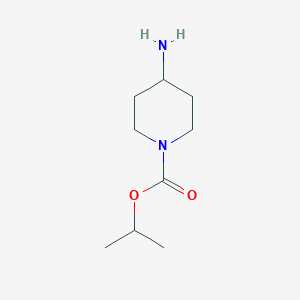

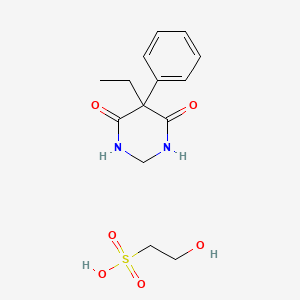

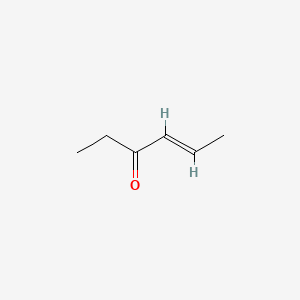

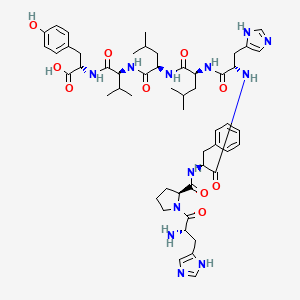

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one](/img/structure/B3029037.png)

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)